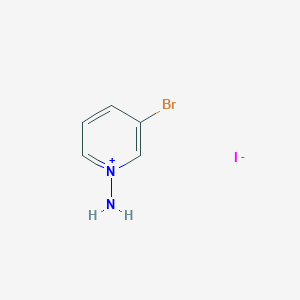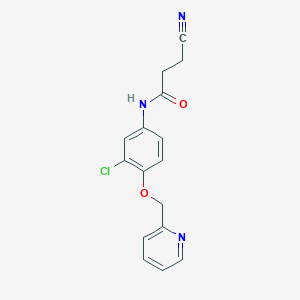
Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- is a synthetic organic compound with the molecular formula C8H7Cl3N2O. It is characterized by the presence of a trichloromethyl group and a pyrrole ring, making it a unique compound with interesting chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- typically involves the reaction of 2,2,2-trichloroethanone with 1-ethyl-1H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps are implemented to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The trichloromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl)-: This compound has a similar pyrrole ring but lacks the trichloromethyl group.
2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone: Similar structure with a methyl group instead of an ethyl group.
2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone: Contains a nitro group on the pyrrole ring.
Uniqueness
Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- is unique due to the presence of both the trichloromethyl group and the ethyl-substituted pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H8Cl3NO |
|---|---|
分子量 |
240.5 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(1-ethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H8Cl3NO/c1-2-12-5-3-4-6(12)7(13)8(9,10)11/h3-5H,2H2,1H3 |
InChIキー |
LCSMSTLTRPGSCX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC=C1C(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


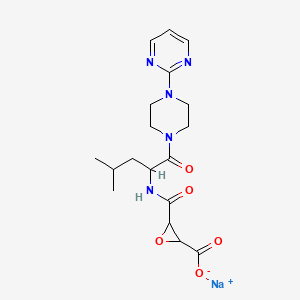
![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)

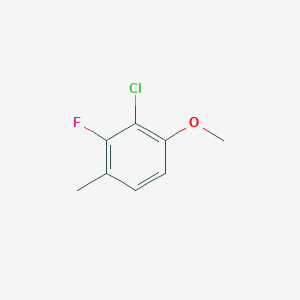
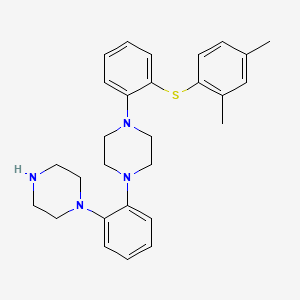
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)
